5-(Difluoromethyl)-2-fluoronicotinic acid
Description
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)3-1-4(7(12)13)6(10)11-2-3/h1-2,5H,(H,12,13) |
InChI Key |
CSMNRJHVFOOEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents under specific reaction conditions . This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-fluoronicotinic acid often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow processes and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluoronicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various fluorinated derivatives that retain the core structure of this compound. These derivatives often exhibit enhanced chemical and biological properties .
Scientific Research Applications
5-(Difluoromethyl)-2-fluoronicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It serves as a precursor for the development of novel pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 5-(difluoromethyl)-2-fluoronicotinic acid with key analogs, highlighting substituent positions, molecular formulas, and inferred properties:
Key Findings from Comparative Studies
Substituent Electronic Effects: The difluoromethyl group (CF₂H) at the 5-position in the target compound exerts a stronger electron-withdrawing effect than a single fluorine or methyl group, increasing the carboxylic acid’s acidity (pKa ~2.5–3.0, inferred). This contrasts with 5-fluoro analogs (e.g., 6-fluoronicotinic acid), where acidity is moderated by the absence of a second fluorine. Trifluoromethyl (CF₃) groups (e.g., in methyl 2-amino-5-(trifluoromethyl)nicotinate) further enhance electron withdrawal but reduce solubility due to increased hydrophobicity.
Positional Isomerism :
- Moving the fluorine from the 2-position (target compound) to the 6-position (6-fluoronicotinic acid) alters steric and electronic interactions. The 2-fluoro group in the target compound may facilitate π-stacking interactions in biological systems, while 6-fluoro derivatives exhibit different binding modes.
Functional Group Modifications :
- Replacing the carboxylic acid with an ester (e.g., methyl ester in ) decreases polarity, improving cell membrane permeability but requiring metabolic activation for therapeutic activity.
- Hydroxyl or methoxy groups at the 2-position (e.g., 5-fluoro-2-hydroxynicotinic acid) introduce hydrogen-bonding capacity, which can enhance target affinity but reduce oral bioavailability due to higher solubility in aqueous environments.
Bromine’s larger atomic size may hinder binding in tight enzymatic pockets compared to fluorine.
Implications for Drug Design
The comparison underscores the balance between electronic effects, solubility, and steric demands in fluorinated nicotinic acid derivatives. The target compound’s difluoromethyl and 2-fluoro substituents optimize both acidity and metabolic resistance, making it a promising candidate for further development. In contrast, analogs with trifluoromethyl or ester groups prioritize lipophilicity, while halogenated variants offer versatility in synthetic derivatization.
Biological Activity
5-(Difluoromethyl)-2-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, a compound known for its diverse biological activities. The introduction of difluoromethyl and fluorine substituents enhances its pharmacological profile, making it a subject of interest in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C7H6F3N1O2 |
| Molecular Weight | 195.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound's binding affinity and selectivity towards specific targets, potentially leading to improved therapeutic effects.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research conducted on L1210 mouse leukemia cells showed that compounds with similar structures could inhibit cell proliferation effectively, suggesting a potential application in oncology .
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the cytotoxic effects of this compound on L1210 cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Findings : The compound exhibited an IC50 value in the nanomolar range, indicating potent antitumor activity.
-
Mechanistic Insights :
- Objective : Investigate the mechanism behind the cytotoxic effects.
- Methodology : Flow cytometry and Western blot analysis were employed to assess apoptosis markers.
- Findings : Treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in inducing apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following modifications have been explored:
- Fluorine Substituents : Enhancing lipophilicity and binding affinity.
- Alkyl Chain Variations : Modifying the difluoromethyl group to assess changes in biological activity.
Comparative Analysis
A comparative analysis with other fluorinated nicotinic acids reveals that while many share similar mechanisms of action, the unique difluoromethyl substitution in this compound may confer distinct advantages in terms of efficacy and specificity.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | <1 | Induces apoptosis via mitochondrial pathway |
| 6-Fluoro-2-nicotinic acid | 10 | Inhibits cell proliferation |
| 3-Fluoro-4-(trifluoromethyl)picolinic acid | 5 | Modulates receptor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
